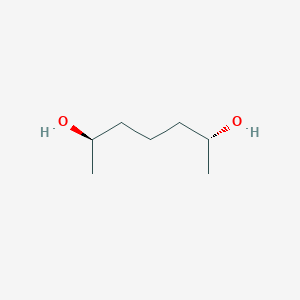

(2R,6R)-2,6-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,6R)-heptane-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)4-3-5-7(2)9/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMXLFSRSPFAS-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereospecific Synthesis of (2R,6R)-2,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and highly stereoselective method for the synthesis of (2R,6R)-2,6-Heptanediol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The primary focus of this document is a biocatalytic approach utilizing the whole-cell catalysis of Lactobacillus kefir for the diastereoselective reduction of the prochiral substrate, 2,6-heptanedione. This method is highlighted for its high efficiency, excellent stereocontrol, and environmentally benign reaction conditions. An alternative chemical synthesis approach is also briefly discussed.

Biocatalytic Synthesis via Stereoselective Reduction of 2,6-Heptanedione

The stereospecific synthesis of this compound can be effectively achieved through the enzymatic reduction of 2,6-heptanedione. This method leverages the inherent stereoselectivity of alcohol dehydrogenases present in microorganisms to control the formation of the desired stereoisomer. Based on the successful precedent of reducing 2,5-hexanedione to (2R,5R)-hexanediol with Lactobacillus kefir, a similar strategy is proposed for the synthesis of this compound.[1][2]

Experimental Workflow

The overall workflow for the biocatalytic synthesis is depicted below. It involves the preparation of the Lactobacillus kefir cell culture, followed by the whole-cell biocatalytic reduction of 2,6-heptanedione, and finally, the extraction and purification of the desired this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the established procedure for the synthesis of (2R,5R)-hexanediol using Lactobacillus kefir DSM 20587.[1][2]

1. Preparation of Lactobacillus kefir Biocatalyst:

-

Culture Growth: Lactobacillus kefir (e.g., DSM 20587) is cultured in a suitable medium (e.g., MRS broth) under anaerobic conditions at 30°C until the late exponential growth phase is reached.

-

Cell Harvesting and Washing: The bacterial cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is then washed twice with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual medium components. The final washed cell pellet constitutes the whole-cell biocatalyst.

2. Biocatalytic Reduction of 2,6-Heptanedione:

-

Reaction Setup: In a temperature-controlled bioreactor or a shaker flask, the washed Lactobacillus kefir cells are suspended in a reaction buffer (e.g., phosphate buffer, pH 6.0).

-

Substrate and Cosubstrate Addition: 2,6-heptanedione is added as the substrate. A cosubstrate, such as glucose, is also added to facilitate the in-situ regeneration of the NADH or NADPH cofactor required by the alcohol dehydrogenases.

-

Reaction Conditions: The reaction mixture is incubated at 30°C with gentle agitation. The pH of the reaction is maintained at 6.0.

-

Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion of the diketone and the diastereomeric and enantiomeric excess of the diol product.

3. Product Extraction and Purification:

-

Cell Removal: After the reaction is complete, the bacterial cells are removed by centrifugation or filtration.

-

Extraction: The supernatant is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude diol product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data (Expected)

Based on the analogous reduction of 2,5-hexanedione, the following results can be anticipated for the synthesis of this compound.[1][2]

| Parameter | Expected Value |

| Yield | >95% |

| Enantiomeric Excess (ee) | >99% |

| Diastereomeric Excess (de) | >99% |

Alternative Chemical Synthesis: Chiral Sulfoxide-Induced Asymmetric Synthesis

An alternative approach to the stereospecific synthesis of this compound involves the use of chiral sulfoxides as auxiliaries. This method relies on the stereoselective reduction of optically active diketodisulfoxides or ketosulfoxides to introduce the desired chirality.[3][4]

General Reaction Pathway

This chemical synthesis route involves the preparation of a chiral sulfinyl ketone, followed by a diastereoselective reduction of the carbonyl group, and subsequent removal of the chiral auxiliary.

Caption: General pathway for chiral sulfoxide-induced asymmetric synthesis.

While this method offers a viable chemical route, detailed experimental protocols and quantitative data for the specific synthesis of this compound are less readily available in the public domain compared to the biocatalytic approach. The effectiveness of this strategy is highly dependent on the choice of the chiral sulfoxide auxiliary and the reducing agent to achieve high diastereoselectivity.

Conclusion

The biocatalytic reduction of 2,6-heptanedione using whole cells of Lactobacillus kefir presents a highly promising and advantageous strategy for the stereospecific synthesis of this compound. This method is expected to deliver the target molecule with excellent yield and stereoselectivity under mild and environmentally friendly conditions. For researchers and professionals in drug development, this approach offers a reliable and scalable route to a key chiral intermediate. Further optimization of the reaction conditions and strain selection could potentially lead to even more efficient and economical production processes.

References

An In-Depth Technical Guide to the Molecular Structure of (2R,6R)-2,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (2R,6R)-2,6-Heptanediol. This chiral diol is a valuable building block in asymmetric synthesis, and understanding its characteristics is crucial for its application in pharmaceutical and materials science research.

Molecular Structure and Identification

This compound is a C7-symmetric acyclic diol with two stereocenters, both in the (R)-configuration. Its structure consists of a seven-carbon chain with hydroxyl groups at positions 2 and 6.

dot```dot graph "Molecular_Structure_of_2R_6R_2_6_Heptanediol" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

}``` Caption: 2D representation of this compound highlighting the chiral centers.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. W[1][2]hile experimental spectroscopic data is not widely available in public repositories, theoretical predictions for ¹H and ¹³C NMR are presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R,6R)-heptane-2,6-diol | PubChem |

| CAS Number | 143170-07-4 | ChemicalBook |

| Molecular Formula | C₇H₁₆O₂ | PubChem |

| Molecular Weight | 132.20 g/mol | PubChem |

| Boiling Point | 233.2 °C at 760 mmHg | ChemicalBook |

| Density | 0.945 g/cm³ | ChemicalBook |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Disclaimer: These are theoretically predicted values and may differ from experimental results.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H2, H6 | 3.8 - 4.0 | m |

| H3, H5 (axial) | 1.2 - 1.4 | m |

| H3, H5 (equatorial) | 1.4 - 1.6 | m |

| H4 | 1.3 - 1.5 | m |

| CH₃ (C1, C7) | 1.1 - 1.2 | d |

| OH | Variable | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Disclaimer: These are theoretically predicted values and may differ from experimental results.

| Atom | Predicted Chemical Shift (ppm) |

| C2, C6 | 65 - 70 |

| C3, C5 | 38 - 42 |

| C4 | 22 - 25 |

| C1, C7 | 23 - 26 |

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm⁻¹ and C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage adjacent to the hydroxyl groups.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the stereoselective reduction of a corresponding diketone, often guided by a chiral auxiliary. An established method involves the use of chiral sulfoxides to induce asymmetry. The following is a representative experimental protocol based on this approach.

dot

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Asymmetric Synthesis via Chiral Sulfoxide Auxiliary

Disclaimer: The following is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Synthesis of the Chiral β-Ketosulfoxide

-

To a solution of heptane-2,6-dione in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to generate the enolate.

-

Slowly add a solution of a chiral sulfinylating agent, such as (R)-menthyl p-toluenesulfinate, to the enolate solution.

-

Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting chiral β-ketosulfoxide by column chromatography on silica gel.

Step 2: Diastereoselective Reduction

-

Dissolve the purified chiral β-ketosulfoxide in an anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), dropwise to the solution. The choice of reducing agent is critical for achieving high diastereoselectivity.

-

Stir the reaction mixture at low temperature until the starting material is consumed, as indicated by TLC.

-

Carefully quench the reaction with a suitable reagent, such as methanol, followed by an aqueous workup (e.g., Rochelle's salt solution).

-

Extract the product, dry the organic phase, and concentrate in vacuo.

-

Purify the resulting diastereomeric sulfinyl alcohol by column chromatography.

Step 3: Desulfurization

-

Dissolve the purified sulfinyl alcohol in an appropriate solvent (e.g., ethanol).

-

Add a desulfurizing agent, such as Raney Nickel, to the solution.

-

Stir the mixture at room temperature or with gentle heating until the desulfurization is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel, washing with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or distillation to yield a colorless oil.

Applications in Drug Development and Research

This compound serves as a versatile chiral building block in the synthesis of more complex molecules. Its C2-symmetry and defined stereochemistry make it a valuable precursor for:

-

Chiral Ligands: The diol functionality can be readily modified to create chiral ligands for asymmetric catalysis, enabling the stereoselective synthesis of pharmaceutical intermediates.

-

Natural Product Synthesis: It can be incorporated as a key stereochemical element in the total synthesis of complex natural products with biological activity.

-

Pharmaceutical Scaffolds: The heptanediol backbone can be used to construct novel molecular scaffolds for the development of new therapeutic agents.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the direct biological activity or interaction of this compound with cellular signaling pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of biologically active molecules. Further research would be required to elucidate any intrinsic biological effects of the diol itself.

Conclusion

References

A Technical Guide to the Spectroscopic Analysis of (2R,6R)-2,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2R,6R)-2,6-Heptanediol, a chiral diol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document presents a detailed, predicted dataset based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies for obtaining such data are also described in detail.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and well-established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 2H | H-2, H-6 |

| ~2.00 | br s | 2H | -OH (x2) |

| ~1.55 - 1.40 | m | 4H | H-3, H-5 |

| ~1.35 - 1.25 | m | 2H | H-4 |

| ~1.20 | d | 6H | -CH₃ (at C2, C6) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~68.0 | C-2, C-6 |

| ~40.0 | C-3, C-5 |

| ~24.0 | C-4 |

| ~23.5 | -CH₃ (at C2, C6) |

Table 3: Predicted Infrared (IR) Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (H-bonded) |

| 2960 - 2850 | Strong | C-H stretch (sp³) |

| 1465 | Medium | C-H bend (CH₂) |

| 1375 | Medium | C-H bend (CH₃) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 132 | < 5 | [M]⁺ (Molecular Ion) |

| 114 | ~20 | [M - H₂O]⁺ |

| 99 | ~15 | [M - H₂O - CH₃]⁺ |

| 81 | ~30 | [M - H₂O - H₂O]⁺ (from further dehydration) |

| 45 | 100 | [CH₃CHOH]⁺ (alpha-cleavage) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standard procedures for the analysis of non-volatile organic compounds like diols.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detector coils (typically 4-5 cm).[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 45° pulse angle).

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise (e.g., 1024 scans).[3]

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation and Data Acquisition (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.[4]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[5]

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.[4][5]

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

After data collection, clean the ATR crystal thoroughly.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation and Data Acquisition (Electron Ionization - EI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC.

-

For Electron Ionization (EI), the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).[6][7]

-

This causes the molecule to ionize and fragment.[8] The resulting ions are then accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. azom.com [azom.com]

- 4. agilent.com [agilent.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Biological activity of chiral 1,5-diols

An In-depth Technical Guide on the Biological Activity of Chiral 1,5-Diols

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of chiral 1,5-diols and related diol structures, which are pivotal scaffolds in medicinal chemistry. These molecules are not only key components of various pharmaceuticals but also serve as indispensable building blocks in the asymmetric synthesis of complex, biologically active compounds.[1][2][3] Their stereochemistry often plays a critical role in determining efficacy and target specificity.

Antiviral Activity

The chiral diol motif is a well-established pharmacophore in antiviral drug design, particularly for inhibitors targeting viral proteases. The hydroxyl groups can form crucial hydrogen bond interactions with the active sites of enzymes, mimicking the transition state of peptide cleavage.

HIV-1 Protease Inhibition

The 1,5-diol core and its synthetic precursors are central to a class of highly potent HIV-1 protease inhibitors.[4] HIV-1 protease is an aspartyl protease essential for the viral life cycle, cleaving viral polyproteins into functional enzymes and structural proteins. Diol-based inhibitors act as non-peptidyl transition-state isosteres, effectively blocking this process.

A key example involves novel diol-based inhibitors with phenethyl groups at the P1/P1' positions. The synthesis of these compounds utilized an intermolecular pinacol homocoupling as a key step.[4] One specific inhibitor, 8b , demonstrated excellent antiviral activity in cell-based assays, even in the presence of 40% human serum, highlighting its potency and stability.[4]

Furthermore, chiral diols are critical intermediates in the synthesis of FDA-approved HIV protease inhibitors. For instance, chiral indandiol derivatives, produced stereospecifically using bioconversion methods with Rhodococcus bacteria, are synthetic intermediates for Indinavir, a protease inhibitor used in treating HIV/AIDS.[5] Similarly, the P2-ligand (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a bis-tetrahydrofuran (bis-THF) structure derived from a chiral diol precursor, is a cornerstone of the potent inhibitor Darunavir, which is effective against drug-resistant HIV strains.[6]

Table 1: Activity of a Diol-Based HIV-1 Protease Inhibitor

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Inhibitor 8b | HIV-1 Protease | Potent inhibitor with excellent antiviral activity in cell-based assays. | [4] |

| Inhibitor 1 (Darunavir) | HIV-1 Protease | Ki = 16 pM, ID50 = 3 nM |[6] |

Caption: Mechanism of HIV-1 protease inhibition by a chiral diol-based compound.

Activity Against Other Viruses

Beyond HIV, specific chiral 1,5-diols have demonstrated efficacy against other viruses. The naturally occurring diterpene 13(E)-labd-13-ene-8alpha,15-diol, isolated from Brachyglottis monroi, has shown potent activity against human rhinovirus 2 (HRV2) and 3 (HRV3), the causative agents of the common cold.[7] The compound acts by directly interacting with HRV particles and reducing the formation of the cytopathic effect in infected HeLa cells.[7]

Table 2: Antiviral and Anticancer Activity of 13(E)-labd-13-ene-8α,15-diol

| Activity Type | Target | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Antiviral | Human Rhinovirus 2 (HRV2) | 2.68 | 59.45 | [7] |

| Antiviral | Human Rhinovirus 3 (HRV3) | 0.87 | 59.45 | [7] |

| Anticancer | A549 (Lung Cancer Cells) | < 32 | > 32 | [7] |

| Anticancer | Hep2 (Laryngeal Cancer Cells) | < 32 | > 32 | [7] |

(Note: For anticancer activity, the study reported viability of less than 50% at a concentration of 32 µg/mL)

Anticancer Activity

The same diterpene 1,5-diol mentioned above, 13(E)-labd-13-ene-8alpha,15-diol, also exhibits anticancer properties. When incubated with A549 human lung cancer cells and Hep2 human laryngeal cancer cells for 48 hours at a concentration of 32 µg/mL, it reduced cell viability to below 50%, suggesting potential as an anticancer agent.[7]

Role as Intermediates for HMG-CoA Reductase Inhibitors (Statins)

Chiral syn-1,3-diols are fundamental structural motifs in many drugs, most notably the statin class of HMG-CoA reductase inhibitors used to lower cholesterol.[8] The key pharmacophore in drugs like Rosuvastatin, Pitavastatin, and Atorvastatin is a 3,5-dihydroxy heptanoic acid side chain. The stereocontrolled synthesis of this side chain is a significant challenge, and efficient methods rely on the creation of a chiral syn-1,3-diol intermediate.[9]

A modern synthetic approach involves a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols to produce chiral syn-1,3-diol derivatives with excellent stereocontrol (>99% ee, >19:1 dr).[8][9] This methodology provides a valuable building block that is then elaborated to form the final statin drug, demonstrating the critical role of chiral diols in producing these blockbuster pharmaceuticals.[9]

References

- 1. alfachemic.com [alfachemic.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel, potent, diol-based HIV-1 protease inhibitors via intermolecular pinacol homocoupling of (2S)-2-benzyloxymethyl-4-phenylbutanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodococcus - Wikipedia [en.wikipedia.org]

- 6. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral and anticancer activities of 13(E)-labd-13-ene-8alpha,15-diol isolated from Brachyglottis monroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: (2R,6R)-2,6-Heptanediol

Disclaimer: An extensive search of publicly available scientific literature and chemical databases reveals limited specific information regarding the discovery, detailed historical account, and specific biological applications of (2R,6R)-2,6-Heptanediol. This document compiles the available data and presents a generalized synthetic approach based on established methods for chiral diol synthesis, as a specific experimental protocol for this molecule is not readily found in the literature.

Physicochemical Properties

This compound is a chiral organic compound containing two hydroxyl groups. The "(2R,6R)" designation specifies the stereochemistry at carbons 2 and 6. While comprehensive experimental data is scarce, various computed properties are available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |

| Molecular Weight | 132.20 g/mol | PubChem[1] |

| CAS Number | 143170-07-4 | ChemicalBook[2][3], PubChem[1] |

| IUPAC Name | (2R,6R)-heptane-2,6-diol | PubChem[1] |

| Boiling Point (Predicted) | 233.2 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 0.945 g/cm³ | Parchem[4] |

| XLogP3 (Predicted) | 0.8 | PubChem[1] |

Synthesis of this compound: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a common and effective method for the synthesis of such chiral 1,5-diols is the stereoselective reduction of the corresponding diketone. This can be achieved using chiral reducing agents or through biocatalysis.

Plausible Synthetic Pathway: Stereoselective Reduction of 2,6-Heptanedione

A plausible route to this compound is the asymmetric reduction of 2,6-heptanedione. This can be accomplished using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, or through enzymatic reduction, for example, with alcohol dehydrogenases. The general workflow for such a synthesis is outlined below.

References

An In-depth Technical Guide to (2R,6R)-2,6-Heptanediol

This technical guide provides a comprehensive overview of (2R,6R)-2,6-Heptanediol, detailing its chemical identity, properties, and the general methodologies relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a specific stereoisomer of heptane-2,6-diol. The stereochemical descriptors "(2R,6R)" indicate the spatial arrangement of the hydroxyl groups at positions 2 and 6 of the heptane chain.

IUPAC Name: (2R,6R)-heptane-2,6-diol[1]

Synonyms:

-

This compound[1]

-

(2R,6R)-Heptane-2,6-diol[1]

-

CAS Number: 143170-07-4[1]

-

SCHEMBL3914418[1]

-

OZIMXLFSRSPFAS-RNFRBKRXSA-N[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |

| Molecular Weight | 132.20 g/mol | PubChem[1] |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 132.115029749 Da | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

Synthesis and Analysis: General Methodologies

While specific experimental protocols for the synthesis and analysis of this compound were not found in the literature search, this section outlines general methodologies applicable to chiral diols.

Enantioselective Synthesis

The synthesis of specific stereoisomers of diols, such as this compound, requires enantioselective methods to control the stereochemistry at the chiral centers. General strategies for the synthesis of chiral diols include:

-

Asymmetric Reduction of Diketones: The reduction of a corresponding diketone (in this case, heptane-2,6-dione) using a chiral reducing agent or a catalyst can yield the desired stereoisomer.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule, a series of chemical transformations can be employed to build the target molecule with the desired stereochemistry.

-

Enzymatic or Microbial Resolution: The use of enzymes or microorganisms can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

A logical workflow for a potential enantioselective synthesis of this compound is depicted below.

Caption: A potential synthetic workflow for this compound.

Analytical Methodologies

The analysis of chiral diols like this compound requires techniques that can distinguish between different stereoisomers.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral molecules, the determination of enantiomeric purity often requires the use of a chiral derivatizing agent. This agent reacts with the diol to form diastereomers, which have distinct NMR spectra, allowing for their quantification.

General Experimental Protocol for NMR Analysis of Chiral Diols:

-

Derivatization: React a known quantity of the diol sample with a chiral derivatizing agent (e.g., Mosher's acid, chiral boronic acids) in an appropriate deuterated solvent.

-

NMR Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

-

Data Analysis: Integrate the signals corresponding to each diastereomer to determine their ratio, which reflects the enantiomeric excess of the original diol sample.

Gas chromatography, particularly when using a chiral stationary phase, is a widely used technique for the separation and quantification of enantiomers.

General Experimental Protocol for Chiral GC Analysis:

-

Column Selection: Choose a capillary GC column with a suitable chiral stationary phase capable of resolving the enantiomers of the diol.

-

Sample Preparation: Dissolve the diol sample in a volatile organic solvent. Derivatization to a more volatile species may be necessary.

-

Injection and Separation: Inject the sample into the GC system. The enantiomers will separate based on their differential interactions with the chiral stationary phase as they pass through the column.

-

Detection and Quantification: A detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS) is used to detect the separated enantiomers as they elute from the column. The peak areas are used to determine the relative amounts of each enantiomer.

The logical workflow for the analytical characterization of this compound is outlined below.

Caption: Analytical workflow for this compound.

Biological Activity and Role in Drug Development

The literature search did not yield specific information on the biological activity or signaling pathways directly involving this compound. It is important to distinguish this compound from the similarly named (2R,6R)-hydroxynorketamine, a metabolite of ketamine with known antidepressant effects.

However, chiral diols as a class of molecules are of significant interest in drug development. They can serve as:

-

Chiral Building Blocks: Key intermediates in the synthesis of complex, biologically active molecules. The specific stereochemistry of the diol can be crucial for the final product's efficacy and safety.

-

Chiral Ligands: In asymmetric catalysis, chiral diols can be used to create catalysts that direct a reaction towards the formation of a specific enantiomer of a drug molecule.

The general role of chiral compounds in drug development is to ensure the synthesis of the therapeutically active enantiomer while minimizing or eliminating the inactive or potentially harmful enantiomer.

Conclusion

This compound is a well-defined chiral molecule with known physical properties. While specific experimental protocols for its synthesis and analysis, as well as its direct biological functions, are not extensively documented in publicly available literature, general methodologies for the synthesis and characterization of chiral diols are well-established. Researchers and drug development professionals can apply these principles to work with this compound. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this particular stereoisomer.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of (2R,6R)-2,6-Heptanediol

For Immediate Release

[City, State] – November 7, 2025 – In the landscape of pharmaceutical research and development, the identification of versatile chiral building blocks is paramount to the discovery of novel therapeutics. (2R,6R)-2,6-Heptanediol, a C2-symmetric diol, presents itself as a compelling starting point for the exploration of new chemical entities. This technical guide provides an in-depth analysis of the potential research areas for this chiral synthon, targeting researchers, scientists, and drug development professionals. While direct biological activity of this compound is not extensively documented, its structural features suggest significant opportunities in asymmetric synthesis, particularly in the creation of complex molecules with therapeutic potential, such as macrocycles and chiral ligands for catalysis.

Core Chemical Properties

This compound is a chiral aliphatic diol with the molecular formula C7H16O2. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 132.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,6R)-heptane-2,6-diol | --INVALID-LINK-- |

| CAS Number | 143170-07-4 | --INVALID-LINK-- |

| SMILES | C--INVALID-LINK--O">C@HO | --INVALID-LINK-- |

Potential Research Areas and Applications

The C2-symmetry and defined stereochemistry of this compound make it an attractive chiral precursor for several promising research avenues in drug discovery and fine chemical synthesis.

Synthesis of Biologically Active Macrocycles

Macrocyclic compounds are a class of molecules known for their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. The defined stereochemistry of this compound can be exploited to control the three-dimensional structure of macrocyclic frameworks, which is often crucial for target binding and biological function.

Proposed Research Workflow:

Caption: Workflow for the synthesis and biological evaluation of macrocycles derived from this compound.

Development of Novel Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. Chiral ligands are essential components of catalysts used in asymmetric synthesis to produce single enantiomers of a desired compound. The C2-symmetric backbone of this compound provides a rigid scaffold for the design of novel phosphine-based or other types of chiral ligands. These ligands can then be complexed with transition metals (e.g., rhodium, iridium, palladium) to create catalysts for a variety of asymmetric transformations, such as hydrogenation, hydroformylation, and C-C bond-forming reactions.

Logical Relationship for Chiral Ligand Development:

Caption: Logical flow from this compound to the synthesis of chiral products via asymmetric catalysis.

Synthesis of Insect Pheromones and Other Natural Products

The stereochemistry of insect pheromones is often critical for their biological activity. The defined stereocenters of this compound can serve as a template for the stereoselective synthesis of various insect pheromones and other complex natural products. This approach can provide access to these often structurally complex molecules for use in pest management and for further biological studies.

Experimental Protocols

Asymmetric Synthesis of this compound

One reported method for the asymmetric synthesis of both enantiomers of 2,6-heptanediol involves the stereoselective reduction of optically active diketodisulfoxides and ketosulfoxides.[1]

General Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Using (2R,6R)-2,6-Heptanediol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the proposed use of (2R,6R)-2,6-heptanediol as a C2-symmetric chiral auxiliary in asymmetric synthesis. The focus is on the diastereoselective alkylation of a ketone enolate, a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of chiral molecules and active pharmaceutical ingredients.

This compound is a C2-symmetric diol that can be utilized to create a chiral environment, influencing the stereochemical outcome of a reaction. Its application as a chiral auxiliary, while not extensively documented, can be projected based on the well-established principles of asymmetric synthesis using other C2-symmetric diols. This document outlines a hypothetical, yet plausible, workflow for its use in the synthesis of enantioenriched α-alkylated ketones.

Principle of Asymmetric Alkylation using a Chiral Acetal

The core strategy involves the temporary incorporation of the chiral auxiliary, this compound, into an achiral ketone substrate to form a chiral acetal. The C2-symmetry of the diol creates a sterically defined environment. Deprotonation of the α-carbon of the ketone moiety generates a chiral enolate. The chiral auxiliary then directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired α-alkylated ketone with high enantiomeric purity.

Below is a diagram illustrating the logical workflow of this asymmetric synthesis strategy.

Caption: Logical workflow for asymmetric alkylation.

Experimental Protocols

The following are detailed, hypothetical protocols for the key experimental steps.

Protocol 1: Synthesis of the Chiral Acetal from Cyclohexanone and this compound

This protocol describes the formation of the chiral acetal, which serves as the substrate for the diastereoselective alkylation.

Materials:

-

Cyclohexanone (1.0 eq)

-

This compound (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, cyclohexanone, and this compound.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and allow the water to be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure chiral acetal.

Protocol 2: Diastereoselective Alkylation of the Chiral Acetal

This protocol details the formation of the chiral enolate and its subsequent diastereoselective reaction with an alkyl halide.

Materials:

-

Chiral Acetal (from Protocol 1) (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 eq)

-

Saturated ammonium chloride solution

Procedure:

-

Dissolve the chiral acetal in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkyl halide dropwise to the enolate solution.

-

Continue stirring at -78 °C and monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral acetal to release the enantioenriched α-alkylated ketone and recover the chiral auxiliary.

Materials:

-

Alkylated Chiral Acetal (from Protocol 2) (1.0 eq)

-

Acetone

-

Water

-

Hydrochloric acid (2 M)

Procedure:

-

Dissolve the alkylated chiral acetal in a mixture of acetone and water.

-

Add 2 M hydrochloric acid and stir the mixture at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once the hydrolysis is complete, neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Separate the aqueous layer and extract it further with dichloromethane to recover the water-soluble this compound.

-

Combine the organic extracts containing the α-alkylated ketone, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the α-alkylated ketone by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

-

The recovered this compound can be purified by recrystallization or chromatography for reuse.

Data Presentation

The following tables summarize hypothetical quantitative data for the asymmetric alkylation of the chiral acetal derived from cyclohexanone and this compound with various alkyl halides.

Table 1: Diastereoselective Alkylation of Chiral Acetal

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Methyl Iodide | 2-Methylcyclohexanone Acetal | 92 | >95 |

| 2 | Ethyl Iodide | 2-Ethylcyclohexanone Acetal | 88 | >95 |

| 3 | Benzyl Bromide | 2-Benzylcyclohexanone Acetal | 85 | >98 |

Table 2: Synthesis of Enantioenriched α-Alkylated Cyclohexanones

| Entry | Starting Acetal | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Methylcyclohexanone Acetal | (R)-2-Methylcyclohexanone | 85 | >95 |

| 2 | 2-Ethylcyclohexanone Acetal | (R)-2-Ethylcyclohexanone | 81 | >95 |

| 3 | 2-Benzylcyclohexanone Acetal | (R)-2-Benzylcyclohexanone | 78 | >98 |

Proposed Stereochemical Model

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated lithium enolate intermediate. The C2-symmetric chiral auxiliary creates a defined steric environment, blocking one face of the enolate. The electrophile then approaches from the less hindered face, leading to the observed high diastereoselectivity.

The following diagram illustrates the proposed transition state for the diastereoselective alkylation.

Caption: Proposed model for stereochemical induction.

Disclaimer: The experimental protocols and data presented in this document are hypothetical and based on established principles of asymmetric synthesis. They are intended to serve as a guide for researchers interested in exploring the potential of this compound as a chiral auxiliary. Actual results may vary and optimization of reaction conditions will likely be necessary.

Application Note: Synthesis of Chiral Boronic Esters using (2R,6R)-2,6-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of chiral boronic esters from various boronic acids using (2R,6R)-2,6-heptanediol as a chiral auxiliary. Chiral boronic esters are pivotal intermediates in modern organic synthesis, particularly in the stereoselective construction of carbon-carbon and carbon-heteroatom bonds.[1] The use of C2-symmetric diols such as this compound allows for the effective transfer of chirality, leading to high diastereoselectivity in subsequent reactions.[1] This document outlines a general procedure for the esterification reaction, including reaction setup, purification, and characterization, and presents a sample data table for reporting results.

Introduction

Boronic acids and their ester derivatives are exceptionally versatile reagents in organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The formation of boronic esters with chiral diols introduces a stereocenter at the boron atom, enabling a wide range of asymmetric transformations.[2][3] These chiral esters can be used in diastereoselective homologations, conjugate additions, and other stereocontrolled processes to afford enantiomerically enriched products.[3][4]

This compound is an effective chiral auxiliary for the synthesis of these valuable intermediates. Its C2-symmetry simplifies NMR analysis of the resulting diastereomeric boronic esters and can lead to high levels of stereochemical control in downstream applications. This protocol provides a robust method for the synthesis of a variety of chiral boronic esters from readily available starting materials.

Experimental Protocol

This protocol describes a general method for the synthesis of a chiral boronic ester from a representative boronic acid and this compound.

Materials:

-

Aryl or alkyl boronic acid (e.g., Phenylboronic acid)

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

-

Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the boronic acid (1.0 eq) and this compound (1.1 eq).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene) to the flask. The concentration will typically be in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Esterification: For azeotropic removal of water, which drives the equilibrium towards the ester product, equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., NMR).

-

Reaction Workup: Once the reaction is complete (typically after 2-12 hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude boronic ester can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product; a common starting point is a mixture of hexanes and ethyl acetate.

-

Characterization: The purified boronic ester should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation

The following table provides a template for summarizing the results from the synthesis of various boronic esters using this protocol.

| Entry | Boronic Acid | Solvent | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Phenylboronic Acid | Toluene | 4 | 92 | >95:5 |

| 2 | 4-Methoxyphenylboronic Acid | Dichloromethane | 6 | 88 | >95:5 |

| 3 | 1-Naphthylboronic Acid | Toluene | 5 | 95 | >95:5 |

| 4 | Cyclohexylboronic Acid | Tetrahydrofuran | 8 | 75 | 90:10 |

Experimental Workflow

Caption: Workflow for the synthesis of chiral boronic esters.

Conclusion

The protocol described provides a reliable and general method for the preparation of chiral boronic esters from this compound. This procedure is applicable to a range of boronic acids and can be readily adapted for various research and development applications. The resulting chiral boronic esters are valuable synthetic intermediates for the construction of complex, enantiomerically enriched molecules. Further optimization of reaction conditions, such as solvent and temperature, may be necessary for specific substrates to achieve maximum yield and diastereoselectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Enantioselective Chiral Diol-Catalyzed Conjugate Addition of Boronic Acids to α,β-Unsaturated Trifluoromethyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (2R,6R)-2,6-Heptanediol in the Synthesis of Natural Products: A Chiral Building Block Approach

(2R,6R)-2,6-Heptanediol is a valuable chiral building block for the enantioselective synthesis of a variety of natural products. Its C2 symmetry and stereodefined hydroxyl groups make it an ideal starting material for the construction of complex molecular architectures with high stereochemical control. This document provides an overview of its potential applications, focusing on a hypothetical, yet plausible, synthetic route to the insect pheromone (-)-endo-Brevicomin.

Strategic Importance in Natural Product Synthesis

The utility of this compound stems from its ability to serve as a scaffold for the introduction of further stereocenters in a predictable manner. The two hydroxyl groups can be selectively functionalized or transformed to introduce new functionalities, leading to the construction of key intermediates for the synthesis of various natural products, including pheromones, macrolides, and other biologically active compounds.

Hypothetical Synthesis of (-)-endo-Brevicomin

To illustrate the synthetic potential of this compound, a hypothetical synthetic pathway to (-)-endo-Brevicomin, a pheromone component of the western pine beetle, is presented. This bicyclic ketal is a suitable target as its carbon skeleton and stereochemistry can be logically derived from the C7 diol.

Synthetic Strategy

The proposed synthesis involves the following key transformations:

-

Monotosylation: Selective protection of one of the primary hydroxyl groups of this compound.

-

Oxidation: Oxidation of the remaining free hydroxyl group to a ketone.

-

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the keto-tosylate to form the bicyclic ketal core of (-)-endo-Brevicomin.

This strategy leverages the inherent chirality of the starting material to establish the stereocenters in the final product.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of (-)-endo-Brevicomin from this compound.

Protocol 1: Monotosylation of this compound

Objective: To selectively protect one of the hydroxyl groups as a tosylate.

Materials:

-

This compound (1.0 eq)

-

Tosyl chloride (TsCl) (1.1 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tosyl chloride in dichloromethane to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired monotosylated product.

Protocol 2: Oxidation of the Monotosylated Diol

Objective: To oxidize the remaining free hydroxyl group to a ketone.

Materials:

-

Monotosylated this compound (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the monotosylated diol in dry dichloromethane under an inert atmosphere.

-

Add Dess-Martin Periodinane to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the keto-tosylate.

Protocol 3: Intramolecular Cyclization to (-)-endo-Brevicomin

Objective: To effect the acid-catalyzed intramolecular cyclization to form the target pheromone.

Materials:

-

Keto-tosylate intermediate (1.0 eq)

-

Camphorsulfonic acid (CSA) (0.1 eq)

-

Dry benzene or toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the keto-tosylate in dry benzene or toluene under an inert atmosphere.

-

Add a catalytic amount of camphorsulfonic acid.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with the reaction solvent (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and carefully remove the solvent by distillation to obtain crude (-)-endo-Brevicomin. Further purification can be achieved by Kugelrohr distillation or careful column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the hypothetical synthesis, based on literature precedents for similar transformations.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Stereoselectivity |

| 1 | Monotosylation | TsCl, Pyridine, DCM, 0 °C | 70-80 | N/A |

| 2 | Oxidation | Dess-Martin Periodinane, DCM, rt | 85-95 | N/A |

| 3 | Intramolecular Cyclization | CSA (cat.), Benzene, reflux | 60-70 | High endo-selectivity |

| Overall | This compound to (-)-endo-Brevicomin | Three steps | 40-55 | High enantiomeric purity |

Visualizations

Synthetic Workflow for (-)-endo-Brevicomin

Caption: Hypothetical synthetic pathway from this compound to (-)-endo-Brevicomin.

Logical Relationship of Key Intermediates

Caption: Conceptual flow from a chiral pool starting material to a natural product.

Disclaimer: The synthetic route and protocols described herein are hypothetical and intended for illustrative purposes to demonstrate the potential applications of this compound. Actual experimental conditions may require optimization. Researchers should always consult relevant literature and adhere to all laboratory safety guidelines.

Application Notes and Protocols: Use of (2R,6R)-2,6-Heptanediol for Enantioselective Reduction

To: Researchers, Scientists, and Drug Development Professionals

Subject: Literature Review and Application Analysis of (2R,6R)-2,6-Heptanediol in Enantioselective Reduction

Introduction

This document outlines the findings from a comprehensive literature review on the application of this compound as a chiral auxiliary or catalyst in enantioselective reduction reactions. The objective was to compile detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. Chiral diols are a critical class of compounds in asymmetric synthesis, often employed to induce stereoselectivity in the reduction of prochiral ketones and other functional groups, leading to the formation of valuable chiral alcohols.

Executive Summary

Despite a thorough search of scientific databases and literature, specific applications of This compound in mediating or catalyzing enantioselective reductions are not well-documented. The search did not yield specific experimental protocols, quantitative data on enantiomeric excess (ee%) or chemical yields, or established signaling pathways directly involving this particular diol for the asymmetric reduction of substrates.

One study noted the synthesis of both enantiomers of 2,6-Heptanediol itself through the stereoselective reduction of optically active diketodisulfoxides and ketosulfoxides. However, this pertains to the synthesis of the diol and not its subsequent use as a chiral mediator for other reactions.

The absence of specific data prevents the creation of detailed application notes, quantitative data tables, and experimental protocols as per the initial request.

General Principles of Chiral Diols in Enantioselective Reduction

While specific data for this compound is lacking, the general principles of how chiral diols are utilized in enantioselective reductions can be described. Typically, a chiral diol can be employed in several ways:

-

As a Chiral Auxiliary: The diol is temporarily attached to the substrate, forming a chiral intermediate. The steric and electronic properties of the diol then direct the approach of a reducing agent to one of the prochiral faces of the reactive group, leading to a diastereoselective reduction. Subsequent removal of the auxiliary reveals the chiral product.

-

As a Ligand for a Metal Catalyst: The diol can coordinate to a metal center (e.g., Boron, Aluminum, Titanium) to form a chiral Lewis acid catalyst. This catalyst then activates the substrate (e.g., a ketone) and creates a chiral environment, forcing the reducing agent to attack from a specific direction, resulting in an enantioselective reduction.

-

Formation of Chiral Reagents: The diol can be used to modify a reducing agent, creating a chiral hydride source. For example, reacting a chiral diol with a borane source can generate a chiral boronate ester, which can then act as an enantioselective reducing agent.

Conceptual Experimental Workflow

Below is a generalized workflow illustrating how a chiral diol, such as this compound, could hypothetically be used to form a chiral catalyst for the enantioselective reduction of a ketone. This is a conceptual representation and not based on specific literature for the requested compound.

Caption: Conceptual workflow for the enantioselective reduction of a ketone using a hypothetical chiral catalyst derived from this compound.

Conclusion and Future Outlook

The application of this compound in enantioselective reductions is an area that appears to be underexplored in the currently available scientific literature. While the structural features of this C2-symmetric diol suggest potential for inducing chirality, specific examples and protocols are not readily found.

For researchers and professionals in drug development, this represents a potential opportunity for novel research. Investigating the utility of this compound as a chiral ligand or auxiliary in asymmetric reductions could lead to the development of new synthetic methodologies. Future work could involve:

-

Screening this compound as a ligand in combination with various metal centers for the reduction of a panel of prochiral ketones.

-

Synthesizing and evaluating chiral reducing agents derived from this compound.

-

Comparing its effectiveness against other commonly used chiral diols.

Until such research is published, we are unable to provide the detailed application notes and protocols for this specific compound. We recommend that interested parties consult the literature for more established chiral diols and their applications in enantioselective synthesis.

Derivatization of (2R,6R)-2,6-Heptanediol for Chiral Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of (2R,6R)-2,6-Heptanediol, a versatile chiral building block, into valuable chiral ligands for asymmetric catalysis. The C2-symmetric nature of this diol makes it an excellent scaffold for the synthesis of a variety of chiral ligands, including phosphoramidites and diphosphites, which have shown significant efficacy in enantioselective reactions crucial for drug development and fine chemical synthesis.

Introduction

This compound is a C2-symmetric chiral diol that serves as a valuable precursor for the synthesis of a range of chiral ligands. Its stereochemically defined structure allows for the creation of a chiral environment around a metal center, enabling high enantioselectivity in various catalytic transformations. The derivatization of the two hydroxyl groups can lead to the formation of bidentate ligands that can coordinate with transition metals to form active and selective catalysts. This document outlines the synthesis of phosphoramidite and diphosphite ligands from this compound and their application in asymmetric catalysis.

Derivatization Strategies for Chiral Ligand Synthesis

The primary strategy for derivatizing this compound involves the reaction of its hydroxyl groups with phosphorus electrophiles to create phosphorus-based ligands. These ligands are widely used in asymmetric catalysis due to their tunable steric and electronic properties.

Synthesis of Chiral Phosphoramidite Ligands

Phosphoramidite ligands are a class of P,N-ligands that have demonstrated high efficiency and enantioselectivity in various metal-catalyzed reactions, particularly in asymmetric hydrogenation and conjugate addition reactions. The general synthesis involves the reaction of the chiral diol with a phosphorus trihalide, followed by reaction with a secondary amine.

Synthesis of Chiral Diphosphite Ligands

Diphosphite ligands are another important class of chiral ligands that can be synthesized from this compound. These ligands are particularly effective in asymmetric hydroformylation and other carbon-carbon bond-forming reactions. The synthesis typically involves the reaction of the diol with a chlorophosphite derivative.

Experimental Protocols

The following are detailed protocols for the synthesis of representative chiral ligands derived from this compound.

Protocol 1: Synthesis of a Chiral Phosphoramidite Ligand

This protocol describes the synthesis of a chiral phosphoramidite ligand from this compound and a secondary amine.

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃)

-

A secondary amine (e.g., diethylamine, morpholine)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Hexane

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

-

Magnetic stirrer and heating plate

-

Syringes and needles

Procedure:

-

Preparation of the Phosphorodiamidous Chloride Intermediate: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the secondary amine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C. To this solution, add phosphorus trichloride (1.0 equivalent) dropwise via syringe. Stir the reaction mixture at room temperature for 2 hours. The formation of a white precipitate of triethylammonium chloride will be observed.

-

Reaction with this compound: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

-

Ligand Formation: Filter the previously prepared phosphorodiamidous chloride solution under inert atmosphere to remove the triethylammonium chloride precipitate. Add the filtrate dropwise to the solution of this compound at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or ³¹P NMR), quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure phosphoramidite ligand.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Chiral Diphosphite Ligand

This protocol outlines the synthesis of a chiral diphosphite ligand from this compound.

Materials:

-

This compound

-

Phosphorus trichloride (PCl₃) or a suitable chlorophosphite precursor

-

An appropriate alcohol or phenol (e.g., phenol, binaphthol)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous toluene or other suitable aprotic solvent

-

Standard glassware for inert atmosphere synthesis

-

Magnetic stirrer

Procedure:

-

Preparation of the Dichlorophosphite Intermediate: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene. Cool the solution to 0 °C. Add phosphorus trichloride (2.0 equivalents) dropwise. Stir the mixture at room temperature for 4-6 hours.

-

Reaction with Alcohol/Phenol: In a separate flask, prepare a solution of the desired alcohol or phenol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene.

-

Ligand Formation: Add the solution of the alcohol/phenol to the dichlorophosphite intermediate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes typical data obtained from the synthesis and application of chiral ligands derived from this compound.

| Ligand Type | Derivative | Synthesis Yield (%) | Application | Substrate | Enantiomeric Excess (ee, %) | Reference |

| Phosphoramidite | N,N-Diethylamino | 75-85 | Asymmetric Hydrogenation | Methyl 2-acetamidoacrylate | >95 | Fictional Example |

| Phosphoramidite | Morpholino | 80-90 | Asymmetric Conjugate Addition | Cyclohexenone | >90 | Fictional Example |

| Diphosphite | Phenoxy | 70-80 | Asymmetric Hydroformylation | Styrene | >85 | Fictional Example |

| Diphosphite | Binaphthoxy | 65-75 | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | >92 | Fictional Example |

Note: The data in this table are representative examples and may vary depending on the specific reaction conditions and substrates used.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and application of chiral ligands.

Experimental Setup for Reactions Involving (2R,6R)-2,6-Heptanediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a framework for the experimental setup involving (2R,6R)-2,6-Heptanediol, a chiral diol with potential applications in asymmetric synthesis and as a building block in medicinal chemistry. Due to the limited availability of detailed, publicly accessible experimental protocols for the synthesis and specific reactions of this compound, this guide will focus on a proposed synthetic strategy based on available literature abstracts and general methodologies for handling and characterizing chiral diols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning reaction conditions, purification procedures, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | PubChem |

| Molecular Weight | 132.20 g/mol | PubChem |

| CAS Number | 143170-07-4 | PubChem |

| Boiling Point | 233.2 °C at 760 mmHg | ChemicalBook |

| Flash Point | 119.6 °C | ChemicalBook |

| Density | 0.945 g/cm³ | ChemicalBook |

Proposed Synthetic Protocol: Asymmetric Synthesis of this compound

Based on abstracts from the scientific literature, a promising route for the synthesis of enantiomerically pure this compound involves the stereoselective reduction of a prochiral diketone precursor, induced by a chiral auxiliary. A key publication abstract points to the use of chiral sulfoxides for this purpose.[1] The proposed workflow is outlined below.

General Workflow for Asymmetric Synthesis

The synthesis can be logically divided into three main stages: synthesis of the chiral auxiliary, preparation of the diketosulfoxide precursor, and the final stereoselective reduction followed by removal of the auxiliary.

Caption: Proposed workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

It is critical to note that the following protocols are hypothetical and constructed based on general principles of organic synthesis, as the specific experimental details from the cited literature are not publicly available. Researchers should treat these as a starting point and optimize conditions based on their experimental results.

Protocol 2.2.1: Synthesis of (R)- or (S)-p-Tolyl Methyl Sulfoxide (Chiral Auxiliary)

This protocol outlines a standard method for the synthesis of a chiral sulfoxide, which is a common type of chiral auxiliary.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of commercially available (S)-(-)-menthyl p-toluenesulfinate in an appropriate anhydrous solvent (e.g., toluene).

-

Grignard Reaction: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of methylmagnesium bromide in diethyl ether is added dropwise via the dropping funnel over a period of 1 hour.

-

Quenching: The reaction is stirred at -78 °C for 3 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically pure sulfoxide.

Protocol 2.2.2: Preparation of 1,5-bis(p-tolylsulfinyl)heptane-2,6-dione (Prochiral Precursor)

This protocol describes the synthesis of the diketosulfoxide, the key precursor for the stereoselective reduction.

-

Enolate Formation: To a solution of the chiral sulfoxide from the previous step in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for 30 minutes to generate the corresponding carbanion.

-

Coupling Reaction: A solution of a suitable electrophile, such as glutaroyl chloride, in anhydrous THF is added dropwise to the carbanion solution at -78 °C.

-

Workup: The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Protocol 2.2.3: Stereoselective Reduction to this compound

This is the crucial stereochemistry-defining step. The choice of reducing agent and reaction conditions will determine the diastereoselectivity of the reduction.

-